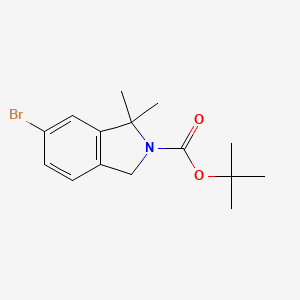

tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate

Description

Molecular Formula: C₁₅H₁₈BrNO₂ Molecular Weight: ~308.2 g/mol Structural Features: This compound features a 1,1-dimethyl-substituted isoindole core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) with a tert-butyl ester group at position 2 and a bromine substituent at position 4.

Commercial Status: As of 2025, the compound is listed as discontinued across all quantities (1g to 500mg) in CymitQuimica’s catalog, limiting its commercial availability but retaining relevance as a research intermediate .

Properties

IUPAC Name |

tert-butyl 5-bromo-3,3-dimethyl-1H-isoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-9-10-6-7-11(16)8-12(10)15(17,4)5/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYBWOWJMOPMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121514 | |

| Record name | 2H-Isoindole-2-carboxylic acid, 6-bromo-1,3-dihydro-1,1-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055840-81-6 | |

| Record name | 2H-Isoindole-2-carboxylic acid, 6-bromo-1,3-dihydro-1,1-dimethyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055840-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Isoindole-2-carboxylic acid, 6-bromo-1,3-dihydro-1,1-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale bromination, cyclization, and esterification reactions under controlled conditions to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Products with different substituents replacing the bromine atom.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

Ester Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related brominated heterocycles bearing tert-butyl ester groups, highlighting differences in core structure, properties, and applications.

Key Structural and Functional Comparisons

Core Heterocycle Diversity: Isoindole (Target): The bicyclic isoindole core distinguishes the target compound from indole, dihydroquinoline, and pyridoindole analogs. Indole (C₁₃H₁₄BrNO₂): The indole core is a ubiquitous scaffold in pharmaceuticals (e.g., serotonin analogs). Bromination at position 5 instead of 6 may alter electronic properties and regioselectivity in cross-coupling reactions . Dihydroquinoline (C₁₄H₁₆BrNO₂): Partial saturation of the quinoline ring enhances conformational flexibility, which could improve binding in medicinal chemistry applications . Pyridoindole (C₁₆H₁₉N₂O₂Br): The fused pyridine-indole system increases molecular complexity and weight, likely influencing pharmacokinetic properties in drug discovery .

Bromine Reactivity :

- The bromine substituent in all compounds serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric effects from the tert-butyl group and dimethyl substituents in the target compound may slow reaction kinetics compared to less-hindered analogs like tert-butyl 5-bromo-1H-indole-1-carboxylate .

Solubility and Handling :

- The pyridoindole derivative (C₁₆H₁₉N₂O₂Br) exhibits solubility in polar aprotic solvents (DMSO), making it suitable for biological assays. The target compound’s solubility profile is unreported but may differ due to its hydrophobic tert-butyl and dimethyl groups .

Applications: Pharmaceutical Intermediates: Indole and dihydroquinoline derivatives are frequently used in drug synthesis (e.g., kinase inhibitors or antimicrobial agents). The target compound’s discontinued status suggests niche research applications . Complex Heterocycles: Pyridoindole derivatives are valued in high-throughput screening due to their rigid, planar structures, which mimic natural product scaffolds .

Biological Activity

tert-Butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate (CAS Number: 2055840-81-6) is a synthetic compound with a molecular formula of C15H20BrNO2 and a molecular weight of 326.234 g/mol. This compound is part of a class of isoindole derivatives that have garnered attention for their potential biological activities, including antitumor and antimicrobial effects.

The compound features a tert-butyl ester group and a bromo substituent, which are critical for its biological activity. The presence of these functional groups can influence the compound's solubility, stability, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H20BrNO2 |

| Molecular Weight | 326.234 g/mol |

| CAS Number | 2055840-81-6 |

| Purity | ≥97% |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that isoindole derivatives possess significant antitumor properties. For instance, compounds similar to tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study examining the cytotoxic effects on human cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells), tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate exhibited an IC50 value in the low micromolar range, indicating potent activity. The structure–activity relationship (SAR) analysis suggested that the bromo substituent is essential for enhancing the cytotoxicity by stabilizing interactions with target proteins involved in cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Research Findings:

A comparative study highlighted the antimicrobial efficacy of tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.

Structure–Activity Relationship (SAR)

The biological activity of tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate can be attributed to its structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Bromo Group | Enhances binding affinity |

| Tert-butyl Ester | Improves solubility and stability |

| Dimethyl Substituents | Modulates lipophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.